molecular formula C16H15NO5 B510357 {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid CAS No. 732255-02-6

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid

Cat. No.: B510357
CAS No.: 732255-02-6
M. Wt: 301.29g/mol
InChI Key: NIYZZSVYWHJPHC-UHFFFAOYSA-N
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Description

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic compound that belongs to the class of ethoxyacetic acids.

Preparation Methods

The synthesis of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .

Chemical Reactions Analysis

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has been studied for its potential therapeutic and industrial applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has shown promise in drug development and as a potential therapeutic agent. Industrial applications include its use in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed biological activity.

Comparison with Similar Compounds

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid can be compared with other similar compounds, such as other ethoxyacetic acids. Its uniqueness lies in its specific chemical structure, which imparts distinct properties and applications. Similar compounds include other derivatives of ethoxyacetic acid, each with varying degrees of biological and chemical activity.

Biological Activity

{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid is a synthetic compound belonging to the class of ethoxyacetic acids. Its unique chemical structure has led to investigations into its biological activities, particularly in therapeutic applications. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process includes the preparation of intermediate compounds, followed by specific reactions under controlled conditions to yield the final product. The overall reaction pathway can be summarized as follows:

  • Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.
  • Reactions : The intermediates undergo reactions such as oxidation and substitution to form the target compound.
  • Purification : The final product is purified using methods like recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound appears to modulate various biochemical pathways, leading to its observed effects:

  • Target Binding : It binds to specific enzymes or receptors, altering their activity.
  • Biochemical Pathways : The binding initiates a cascade of biochemical reactions that can influence cell signaling pathways, potentially impacting cellular proliferation and apoptosis.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have reported that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyObjectiveFindings
Queener et al. (2022)Evaluate biological activityDemonstrated significant inhibition of dihydrofolate reductase, suggesting potential in cancer therapy .
ResearchGate Study (2016)Synthesis and biological evaluationReported antioxidant and anti-inflammatory properties, supporting its use in treating oxidative stress-related conditions .
BenchChem Analysis (2024)Mechanistic insightsIdentified specific molecular targets involved in its biological activity, contributing to understanding its therapeutic potential .

Properties

IUPAC Name

2-[2-oxo-2-(4-phenoxyanilino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-15(10-21-11-16(19)20)17-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYZZSVYWHJPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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